molecular formula C11H14ClNO2 B2553059 Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- CAS No. 94193-78-9

Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-

Cat. No.: B2553059
CAS No.: 94193-78-9
M. Wt: 227.69
InChI Key: RAOHWQJCNBTFLA-JTQLQIEISA-N
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Description

Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of acetamide, featuring a chloro group and a hydroxymethyl group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the reported methods for synthesizing Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- involves the reaction of 2-chloroacetamide with formaldehyde. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process involves the following steps:

    Starting Materials: 2-chloroacetamide and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at a temperature range of 0-80°C.

    Product Isolation: The product is isolated through crystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- exerts its effects involves its ability to release formaldehyde under certain conditions. This formaldehyde release can lead to various biochemical interactions, including protein cross-linking and modulation of cellular responses . The molecular targets and pathways involved are primarily related to its role as a formaldehyde donor.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylacetamide
  • 2-Chloro-N-phenylacetamide
  • 2-Chloro-N,N-diethylacetamide

Uniqueness

Compared to its analogs, Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]- is unique due to the presence of the hydroxymethyl group attached to a phenylethyl moiety.

Properties

IUPAC Name

2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-7-11(15)13-10(8-14)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOHWQJCNBTFLA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94193-78-9
Record name 2-chloro-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]acetamide
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